4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide
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Overview
Description
4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.08374688 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Evaluation
Benzimidazole derivatives, including those structurally related to 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide, have been synthesized and evaluated for their potential anticancer properties. For instance, Salahuddin et al. (2014) explored compounds synthesized from o-phenylenediamine and naphthene-acetic acids, finding one compound notably active against breast cancer cell lines. This study indicates the potential of benzimidazole derivatives in cancer treatment research (Salahuddin et al., 2014).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives also form a significant part of scientific research. Tseng et al. (1987) reported the regioselective synthesis of pyrimido[1,2‐a]benzimidazoles, contributing to the understanding of chemical properties and potential applications of these compounds (Tseng et al., 1987).
Benzimidazole Derivatives as Prokinetic Agents
Benzimidazole derivatives have been explored for their potential as prokinetic agents. Srinivasulu et al. (2005) conducted a study on Cinitapride related benzimidazole derivatives, demonstrating their anti-ulcerative activity and suggesting their potential in gastrointestinal treatments (Srinivasulu et al., 2005).
Novel Synthesis Techniques
Ghandi et al. (2010) presented novel synthesis techniques for benzimidazole derivatives, offering insight into more efficient and varied methods of producing these compounds (Ghandi et al., 2010).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of benzimidazole derivatives. For example, a study by Ahlam Marouf Al Azzawi and Suroor Abdul Rhahman Mahdi (2013) synthesized new maleimides linked to substituted benzothiazole moieties and tested their antibacterial and antifungal activities, showing promising results (Ahlam Marouf Al Azzawi & Suroor Abdul Rhahman Mahdi, 2013).
Mechanism of Action
Target of Action
Benzimidazole derivatives, a key component of this compound, are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery .
Mode of Action
It’s known that benzimidazole derivatives can interact with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, anti-hiv, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
Result of Action
It’s known that benzimidazole derivatives can exhibit a wide range of biological activities . For instance, certain benzimidazole derivatives have shown potent anticancer effects .
Future Directions
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions for “4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide” and similar compounds could involve further exploration of these activities and potential applications in drug discovery .
Properties
IUPAC Name |
4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-15(22)10-5-7-11(8-6-10)18-14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H2,17,22)(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKYQVNZZTXAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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